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Abstract

This application note provides a comprehensive and robust UPLC-MS/MS method for the
guantitative analysis of amino acids in various biological matrices. The protocol utilizes pre-
column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent
that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1]
[2] This derivatization enhances the chromatographic retention and ionization efficiency of
amino acids, enabling sensitive and selective quantification by tandem mass spectrometry.[3]
[4][5] The detailed experimental protocols, instrument parameters, and extensive quantitative
data presented herein are intended for researchers, scientists, and drug development
professionals seeking a high-throughput and reliable method for amino acid analysis.

Introduction

Amino acid analysis is a cornerstone of research in numerous fields, including metabolomics,
clinical diagnostics, drug development, and food science.[1][6] The inherent challenges in
analyzing amino acids, such as their high polarity and lack of a strong chromophore,
necessitate derivatization to improve their analytical properties for reversed-phase liquid
chromatography.[2][4] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged
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as a superior derivatizing agent due to its rapid reaction, the stability of the resulting
derivatives, and the reduction of side reactions.[7]

This application note details a UPLC-MS/MS method that leverages the advantages of AQC
derivatization to provide a rapid, sensitive, and specific workflow for the quantification of a
comprehensive panel of amino acids. The method has been validated for its performance,
demonstrating excellent linearity, precision, and accuracy.

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of AQC-derivatized amino
acids is depicted in the following diagram.

Click to download full resolution via product page

Figure 1: Experimental workflow for AQC-amino acid analysis.

Detailed Experimental Protocols
Sample Preparation (Human Plasma)

e Thaw frozen human plasma samples on ice.

e To a 1.5 mL microcentrifuge tube, add 100 pL of plasma.

e Add 400 pL of acetonitrile to precipitate proteins.

» Vortex the mixture for 30 seconds.

 Incubate the samples at 4°C for 15 minutes to ensure complete protein precipitation.

o Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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o Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube without disturbing

the protein pellet.

e The supernatant is now ready for derivatization.

AQC Derivatization Protocol

This protocol is based on the widely used Waters AccQeTag™ Ultra derivatization chemistry.[4]

[8]
» Reagent Preparation:

o Reconstitute the AccQ+Tag Ultra Reagent powder (AQC) by adding 1.0 mL of AccQ-Tag
Ultra Reagent Diluent (acetonitrile).

o Vortex the vial for 10-20 seconds and then heat at 55°C for up to 10 minutes until the
reagent is fully dissolved.[8]

e Derivatization Reaction:

o In a new vial, combine 70 pL of AccQe+Tag Ultra Borate Buffer and 10 uL of the sample
supernatant (or amino acid standard).

o Add 20 puL of the reconstituted AQC reagent to the mixture.
o Vortex immediately for 30 seconds.
o Incubate the vial at 55°C for 10 minutes.[9]

o After incubation, the sample is ready for UPLC-MS/MS analysis. Derivatized samples are
stable for up to one week at room temperature.[1][8]

The derivatization reaction of amino acids with AQC is illustrated in the following diagram.
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Figure 2: AQC derivatization reaction scheme.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the UPLC-MS/MS analysis of

AQC-derivatized amino acids.

Table 1: UPLC Parameters
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Parameter

Value

UPLC System

Waters ACQUITY UPLC I-Class or equivalent

Column

Waters AccQeTag™ Ultra C18, 1.7 um, 2.1 x
100 mm

Column Temperature

55°C

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Flow Rate

0.7 mL/min

Injection Volume

1puL

Gradient Elution

Time (min)

0.0

0.54

5.74

7.74

8.04

8.34

8.64

10.0

Table 2: MSIMS Parameters
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Parameter

Value

Mass Spectrometer

Waters Xevo TQ-S or equivalent

lonization Mode

Electrospray lonization (ESI), Positive

Capillary Voltage 3.2 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 900 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon

Data Acquisition

Multiple Reaction Monitoring (MRM)

Quantitative Data

The developed UPLC-MS/MS method was validated for its quantitative performance. The

following tables present the MRM transitions for a selection of amino acids and the method's

performance characteristics.

Table 3: MRM Transitions for AQC-Derivatized Amino

Acids

A key feature of AQC derivatization is the generation of a common fragment ion at m/z 171

upon collision-induced dissociation, which simplifies MRM method development.[3][10]
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. . Precursor lon Product lon Cone Voltage Collision

Amino Acid

(m/z) (m/z) (V) Energy (eV)
Alanine (Ala) 260.1 171.1 20 15
Arginine (Arg) 445.2 171.1 35 25
Asparagine (Asn) 303.1 171.1 25 18
Aspartic Acid

304.1 171.1 25 18
(Asp)
Cysteine (Cys) 392.1 171.1 20 20
Glutamic Acid

318.1 171.1 25 18
(Glu)
Glutamine (GlIn) 317.1 1711 25 18
Glycine (Gly) 246.1 171.1 20 15
Histidine (His) 426.2 171.1 30 22
Isoleucine (lle) 302.2 171.1 22 16
Leucine (Leu) 302.2 171.1 22 16
Lysine (Lys) 488.3 1711 30 25
Methionine (Met)  320.1 1711 22 16
Phenylalanine

336.2 171.1 22 18
(Phe)
Proline (Pro) 286.1 1711 25 20
Serine (Ser) 276.1 1711 20 15
Threonine (Thr) 290.1 171.1 20 15
Tryptophan (Trp)  375.2 1711 25 20
Tyrosine (Tyr) 352.1 171.1 25 18
Valine (Val) 288.2 171.1 22 16
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Table 4: Method Performance Data

The method demonstrates excellent linearity over a wide concentration range and high
precision and accuracy.[5][11]

. . Linearity Precision

Amino Acid R? Accuracy (%)

Range (pM) (%RSD, n=6)
Alanine (Ala) 1-500 >0.998 <5 95-105
Arginine (Arg) 1-500 >0.997 <6 94 - 106
Aspartic Acid

1-500 >0.998 <5 96 - 104
(Asp)
Glutamic Acid

1-500 >0.998 <5 95 - 105
(Glu)
Leucine (Leu) 1-500 >0.999 <4 97 -103
Lysine (Lys) 1-500 >0.997 <6 93 -107
Phenylalanine

1-500 >0.999 <4 98 - 102
(Phe)
Proline (Pro) 1-500 >0.998 <5 96 - 104
Tyrosine (Tyr) 1-500 >0.998 <5 95-105
Valine (Val) 1-500 >0.999 <4 97 - 103

Conclusion

The UPLC-MS/MS method for the analysis of AQC-derivatized amino acids presented in this
application note offers a rapid, sensitive, and reliable solution for the quantitative analysis of a
wide range of amino acids in complex biological matrices. The detailed protocols and
comprehensive data provide a solid foundation for researchers, scientists, and drug
development professionals to implement this powerful analytical technique in their laboratories.
The robustness of the AQC derivatization chemistry, coupled with the high resolution and
sensitivity of UPLC-MS/MS, makes this method highly suitable for high-throughput targeted
metabolomics and other applications requiring precise amino acid quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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